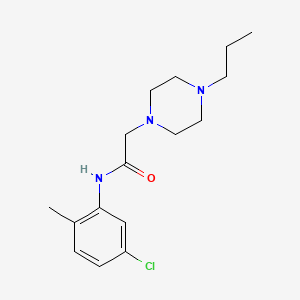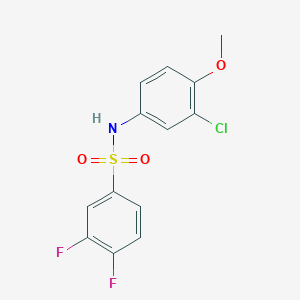![molecular formula C18H21F2N5O3S B5313562 4-(6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5313562.png)
4-(6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as a kinase inhibitor and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine involves the inhibition of kinase activity. Kinases play a crucial role in various cellular processes, including cell growth, proliferation, and differentiation. By inhibiting the activity of kinases, 4-(6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine can effectively prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine are primarily related to its kinase inhibitory activity. By inhibiting the activity of kinases, this compound can effectively prevent the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-angiogenic effects, which means that it can prevent the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine in lab experiments include its potent kinase inhibitory activity, its selectivity for specific kinases, and its potential applications in cancer research. However, there are also some limitations associated with this compound, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research and development of 4-(6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine. One potential direction is the further exploration of its anti-angiogenic effects, which could lead to the development of new treatments for cancer and other diseases that involve abnormal blood vessel formation. Additionally, researchers could investigate the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy, to improve their efficacy. Finally, there is potential for the development of new analogs of 4-(6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine that could have improved potency and selectivity for specific kinases.
Métodos De Síntesis
The synthesis of 4-(6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine involves several steps. The first step is the synthesis of 4-aminomorpholine, which is then reacted with 4-bromo-2,6-difluoropyrimidine to obtain 4-(4-bromo-2,6-difluoropyrimidin-5-yl)morpholine. This compound is then reacted with 4-[(3,4-difluorophenyl)sulfonyl]piperazine to obtain the final product, 4-(6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine.
Aplicaciones Científicas De Investigación
The scientific research application of 4-(6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine is primarily focused on its use as a kinase inhibitor. Kinase inhibitors are compounds that inhibit the activity of kinases, which are enzymes that play a crucial role in various cellular processes. 4-(6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been shown to inhibit the activity of several kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). This makes it a potential candidate for the treatment of cancer and other diseases that involve abnormal kinase activity.
Propiedades
IUPAC Name |
4-[6-[4-(3,4-difluorophenyl)sulfonylpiperazin-1-yl]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O3S/c19-15-2-1-14(11-16(15)20)29(26,27)25-5-3-23(4-6-25)17-12-18(22-13-21-17)24-7-9-28-10-8-24/h1-2,11-13H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHVSTMENSLLDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)S(=O)(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5313492.png)
![(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3,3-diyl)dimethanol](/img/structure/B5313498.png)
![6-[2-(1H-imidazol-2-yl)phenyl]-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5313503.png)

![4-benzoyl-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5313505.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5313507.png)
![1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B5313528.png)
![3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]piperidine](/img/structure/B5313542.png)

![N-methyl-N-(4-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5313557.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5313558.png)

![N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide](/img/structure/B5313581.png)
![2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline](/img/structure/B5313584.png)